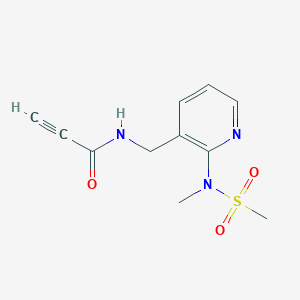
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide” were not found, there are related studies that might provide insights. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported a simple and effective method for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .Chemical Reactions Analysis
While specific chemical reactions involving “N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide” were not found, there are related studies that might provide insights. For instance, a study reported the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Intermediates
Organoboron compounds play a crucial role in organic synthesis. N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide, with its borate and sulfonamide groups, can be synthesized through nucleophilic and amidation reactions. These intermediates find applications in drug synthesis, asymmetric amino acid production, Diels–Alder reactions, and Suzuki coupling reactions .
Anti-Tubercular Agents
Researchers have explored novel derivatives of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could potentially contribute to the development of more effective tuberculosis treatments .
Materials Science and Coordination Chemistry
The compound’s unique structure makes it interesting for materials science. Researchers have studied related compounds (such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides) for their properties. Investigating the coordination behavior of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide with metal ions could lead to new materials with specific functions .
Fluorescent Probes and Sensing Applications
Boronic acid compounds, including N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These applications extend to fields like biochemistry, environmental monitoring, and diagnostics .
Drug Delivery Systems
Boronic ester bonds, prevalent in compounds like N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide, are valuable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP within the body. Researchers explore drug–polymer coupling, polymer micelles, and other systems for controlled drug release .
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) studies provide insights into the molecular electrostatic potential and frontier molecular orbitals of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide. These calculations help clarify its physical and chemical properties, aiding in further research and design .
Propiedades
IUPAC Name |
N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h1,5-7H,8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLZYZQWZUDCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC(=O)C#C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2845890.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2845891.png)
![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)
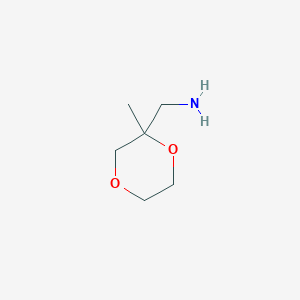
![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)
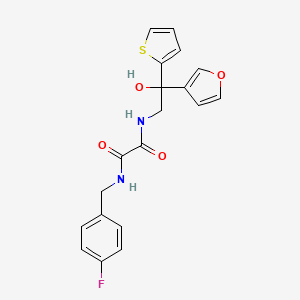

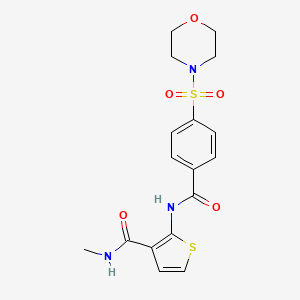
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)
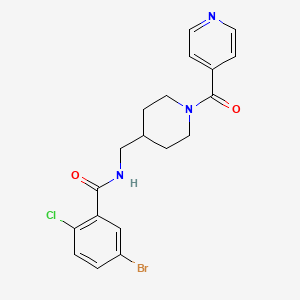
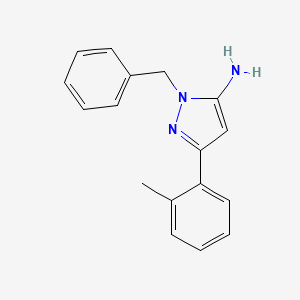

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)